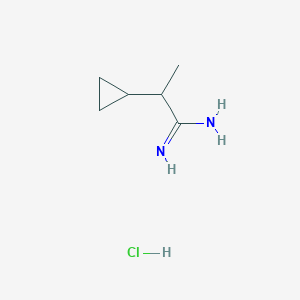
2-Cyclopropylpropanimidamide hydrochloride
Overview
Description
“2-Cyclopropylpropanimidamide hydrochloride” is a chemical compound with the CAS Number: 1461708-47-312. However, there is limited information available about this specific compound.
Synthesis Analysis
The synthesis of “2-Cyclopropylpropanimidamide hydrochloride” is not explicitly mentioned in the available resources. However, a related compound, 2-chloroethylamine hydrochloride, is synthesized using ethanolamine as a raw material, organic acid as a catalyst, and hydrogen chloride as a chlorination reagent3.Molecular Structure Analysis
The molecular structure of “2-Cyclopropylpropanimidamide hydrochloride” is not explicitly mentioned in the available resources. However, the structure can be inferred from its name and the general rules of organic chemistry.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “2-Cyclopropylpropanimidamide hydrochloride”. However, a general review on the prediction of chemical reaction pathways using machine learning architectures has been reported4.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Cyclopropylpropanimidamide hydrochloride” are not explicitly mentioned in the available resources. However, a review presents the physical and chemical properties and methods of analysis that allow a quality assessment of a related compound, metformin hydrochloride5.Scientific Research Applications
“2-Cyclopropylpropanimidamide hydrochloride” is an organic compound . It’s a powder that is stored at 4 °C . This compound has various applications in medical, environmental, and industrial research. In medical research, the compound has been studied for its role in drug development, particularly in the treatment of cancer and inflammatory diseases.
Piperidines, a class of compounds to which “2-Cyclopropylpropanimidamide hydrochloride” belongs, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
-
- Summary: This compound has been used in the synthesis of primary amine-functionalised diblock copolymer nanoparticles via polymerisation-induced self-assembly (PISA) using a RAFT aqueous dispersion polymerisation formulation .
- Method: The primary amine steric stabiliser is a macromolecular chain transfer agent (macro-CTA) based on 2-aminoethyl methacrylate AMA, which can be readily polymerised in its hydrochloride salt form with good control .
- Results: The process leads to the formation of relatively monodisperse spherical nanoparticles . These spheres, worms and vesicles are both cationic at low pH and colloidally stable at high pH .
-
Drug Development
- Summary: In medical research, the compound has been studied for its role in drug development, particularly in the treatment of cancer and inflammatory diseases.
- Method: Clinical trials have been conducted to study the effects of this compound.
- Results: The trials have shown promising results.
“2-Cyclopropylpropanimidamide hydrochloride” is an organic compound . It’s a powder that is stored at 4 °C . This compound has various applications in medical, environmental, and industrial research. In medical research, the compound has been studied for its role in drug development, particularly in the treatment of cancer and inflammatory diseases.
Piperidines, a class of compounds to which “2-Cyclopropylpropanimidamide hydrochloride” belongs, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Safety And Hazards
The safety and hazards of “2-Cyclopropylpropanimidamide hydrochloride” are not explicitly mentioned in the available resources. However, a safety data sheet for a related compound, Loperamide hydrochloride, mentions that it is toxic if swallowed6.
Future Directions
There are no specific future directions mentioned for “2-Cyclopropylpropanimidamide hydrochloride”. However, the field of organic chemistry continues to evolve, with ongoing research into new synthesis methods and applications for various compounds.
properties
IUPAC Name |
2-cyclopropylpropanimidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.ClH/c1-4(6(7)8)5-2-3-5;/h4-5H,2-3H2,1H3,(H3,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALPYNTUVLNRURS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropylpropanimidamide hydrochloride | |
CAS RN |
1461708-47-3 | |
| Record name | Cyclopropaneethanimidamide, α-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1461708-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



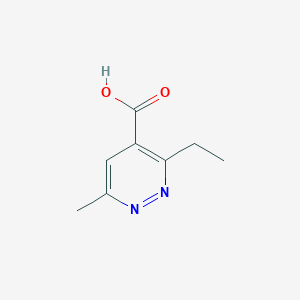
![2-[1-(Benzylsulfanyl)cyclopentyl]acetonitrile](/img/structure/B1378691.png)
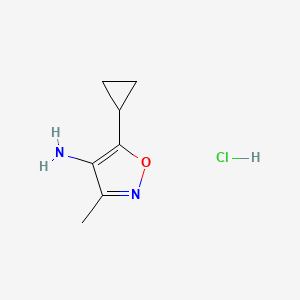
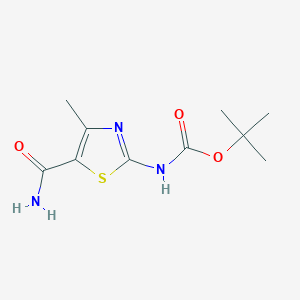
![2-[(2-aminoethyl)amino]-N-[(pyridin-2-yl)methyl]acetamide trihydrochloride](/img/structure/B1378696.png)
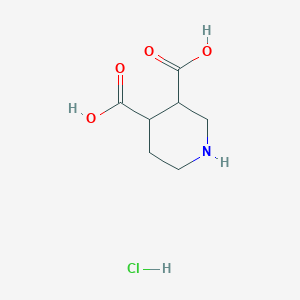
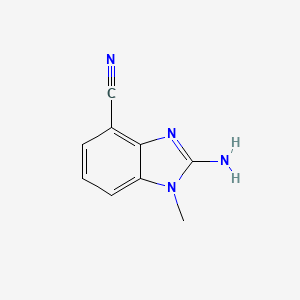




![3-Ethoxy-5-oxaspiro[3.4]octan-1-amine hydrochloride](/img/structure/B1378707.png)

![3-Bromo-6-ethyl-7-methoxy-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1378710.png)